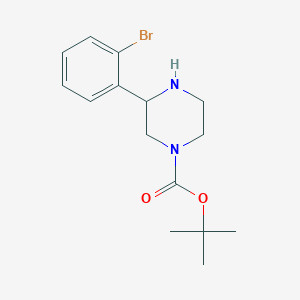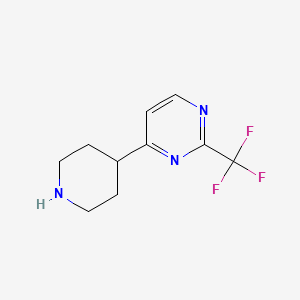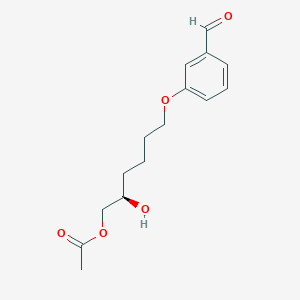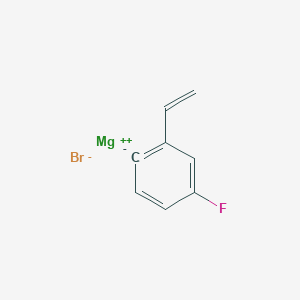![molecular formula C17H38O3Si2 B12616691 Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane CAS No. 921200-42-2](/img/structure/B12616691.png)
Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is an organosilicon compound characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane typically involves the reaction of trimethylsilyl-substituted alkenes with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as platinum or palladium, which facilitate the addition of the triethoxysilane to the alkene. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Solvent: Organic solvents like toluene or hexane are commonly used.
Catalyst: Platinum or palladium catalysts are employed to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for catalyst addition and temperature regulation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkylsilanes.
科学的研究の応用
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form reactive silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials and coatings.
類似化合物との比較
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but contains a propynyl group instead of an octenyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an octenyl group.
Uniqueness
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
921200-42-2 |
|---|---|
分子式 |
C17H38O3Si2 |
分子量 |
346.7 g/mol |
IUPAC名 |
triethoxy(1-trimethylsilyloct-1-enyl)silane |
InChI |
InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-16-17(21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3 |
InChIキー |
LBNIBDWZKNSIFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C([Si](C)(C)C)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)



![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)

![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)

